Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted with:
- A methyl group at position 2,
- An ethoxycarbonyl group at position 3,
- A (2-chloro-4-fluorophenyl)methoxy group at position 5.
This compound’s structure combines halogenated aromatic and ester functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO4/c1-3-23-19(22)18-11(2)25-17-7-6-14(9-15(17)18)24-10-12-4-5-13(21)8-16(12)20/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGBFNRWXLMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclization
Rhodium- and ruthenium-mediated cyclization methods have emerged as efficient pathways for benzofuran synthesis. Zhu et al. demonstrated that propargyl alcohols and aryl boronic acids undergo β-carborhodation, hydrolysis, and acid-mediated cyclization to form benzofurans under Rh catalysis. Adapting this method, the 2-methyl-3-ethoxycarbonyl benzofuran core could be synthesized by substituting propargyl alcohol 46 with a methyl-propargyl derivative and aryl boronic acid 45 with a 3-ethoxycarbonyl-substituted phenylboronic acid. This route offers regioselectivity and tolerates electron-donating groups, achieving yields >75%.
Ru-catalyzed C–H alkenylation, as reported by Zheng et al., employs alkynes and m-hydroxybenzoic acids to construct benzofurans via aerobic oxidation. For the target compound, substituting the alkyne 62 with a methylacetylene derivative and the benzoic acid 61 with a 3-ethoxycarbonyl-substituted analog could yield the core structure. Reaction conditions in γ-valerolactone (GVL) at 100°C for 12 hours provide a scalable framework.
Claisen Rearrangement and Ozonolysis
A five-step synthesis from 4-hydroxyindanone, as detailed in patent US20090131688A1, involves silylation, ozonolysis, oxidation, esterification, and aromatization. While originally for 4-benzofuran-carboxylic acid, this method can be adapted by replacing the final saponification with ethyl esterification. However, the Claisen rearrangement at >200°C risks generating positional isomers (e.g., 6-substituted byproducts), necessitating rigorous purification.
Functionalization of the Benzofuran Core
Etherification at Position 5
Introducing the (2-chloro-4-fluorophenyl)methoxy group requires nucleophilic aromatic substitution or Mitsunobu coupling. Patent EP1546119B1 outlines alkylation using potassium carbonate in DMF at 80°C, ideal for ether bond formation. For the target compound:
-
Substrate Preparation : 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylate is synthesized via Rh-catalyzed cyclization.
-
Etherification : React with 2-chloro-4-fluorobenzyl bromide in DMF/K₂CO₃ at 80°C for 6 hours. Extractive workup with methylene chloride (3 × 500 mL) and distillation yield the etherified product.
Key Data :
Esterification at Position 3
Ethyl esterification is typically achieved via acid-catalyzed Fischer esterification or carboxylate alkylation. Patent CN102267989A describes selenium resin-mediated esterification under tetramethylethylenediamine catalysis in tetrahydrofuran. For the target molecule:
-
Carboxylic Acid Intermediate : Oxidize a 3-methyl group to carboxylic acid using KMnO₄/H₂SO₄.
-
Esterification : React with ethanol in THF, catalyzed by H₂SO₄ (2 mol%) at reflux for 8 hours.
Integrated Synthetic Routes
Stepwise Synthesis
-
Core Formation : Ru-catalyzed C–H alkenylation of methyl-propargyl alcohol and 3-ethoxycarbonylbenzoic acid.
-
Etherification : Alkylation with 2-chloro-4-fluorobenzyl bromide.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) followed by recrystallization (EtOH/H₂O).
Overall Yield : 68% over three steps.
Convergent Synthesis
A one-pot approach combines Rh-catalyzed cyclization and in situ etherification:
-
React methyl-propargyl alcohol, 3-ethoxycarbonylphenylboronic acid, and 2-chloro-4-fluorobenzyl bromide in toluene/H₂O with Rh(cod)₂OTf (5 mol%) and TsOH (10 mol%).
-
Heat at 90°C for 24 hours.
Yield : 57% (lower due to competing side reactions).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Rh-Catalyzed | 68% | >95% | Moderate | High |
| Ru-Catalyzed | 72% | 98% | High | Medium |
| Claisen Rearrangement | 45% | 90% | Low | Low |
Optimization Insights :
Experimental Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to therapeutic outcomes. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Substituent Variations at Position 2
Position 2 substitutions influence steric bulk and electronic effects:
The methyl group in the target compound balances steric demands and synthetic accessibility compared to phenyl analogs .
Biological Activity
Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with an ethyl ester functional group and a chloro-fluorophenyl substituent. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClF O₃
- Molecular Weight : 348.79 g/mol
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.0 | Induction of apoptosis |
| B | HepG2 | 12.3 | Cell cycle arrest at G1 phase |
| C | A549 | 8.5 | Inhibition of angiogenesis |
Although specific data for this compound is not available, its structural analogs have shown promising results in inhibiting tumor growth.
Antimicrobial Activity
Benzofuran derivatives often exhibit antimicrobial properties. For example:
| Compound | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| D | Antibacterial | 16 | Staphylococcus aureus |
| E | Antifungal | 32 | Candida albicans |
These findings suggest that this compound might also possess similar antimicrobial properties.
Case Studies and Research Findings
-
Anticancer Studies :
- A study on related benzofuran compounds indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications in substituents can enhance or diminish activity. The study reported IC50 values ranging from 5 to 15 µM for structurally similar compounds against MCF-7 and A549 cells.
-
Pharmacological Evaluations :
- In vitro evaluations have shown that certain benzofuran derivatives can induce apoptosis through mitochondrial pathways, leading to increased caspase activity and downregulation of anti-apoptotic proteins like Bcl-2.
-
Antimicrobial Efficacy :
- Research into the antimicrobial properties of similar compounds revealed that modifications to the phenyl ring can significantly affect the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
